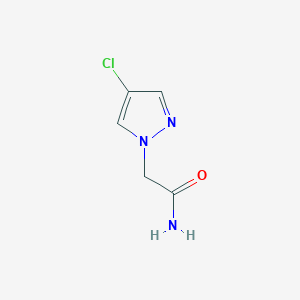
2-(4-Chloro-1H-pyrazol-1-yl)acetamide
Vue d'ensemble
Description
“2-(4-Chloro-1H-pyrazol-1-yl)acetamide” is a heterocyclic compound that belongs to the pyrazole family . It has been studied for its potential in various biological activities. For instance, a library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as VEGFR-2 inhibitors based on scaffold hopping strategy .
Synthesis Analysis
The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide and its derivatives often involves scaffold hopping strategies . In one study, a library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as VEGFR-2 inhibitors .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety . The pyrazole ring is an important structural feature that contributes to the compound’s biological activity .
Applications De Recherche Scientifique
Antioxidant Activity
- Coordination Complexes and Antioxidant Activity: Pyrazole-acetamide derivatives, including those related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant in vitro antioxidant activity, highlighting the potential of such compounds in antioxidant applications (Chkirate et al., 2019).
Chemical Reactions and Synthesis
- Acid-Catalyzed Heterolysis: Research on derivatives of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide has revealed insights into acid-catalyzed hydrolysis reactions, leading to the generation of various compounds. This study contributes to the understanding of chemical reactions involving chloroacetamide derivatives (Rouchaud et al., 2010).
Biological Activities
- Anti-inflammatory Activity: Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which are structurally related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, have been synthesized and demonstrated significant anti-inflammatory activity (Sunder et al., 2013).
Potential Antipsychotic Agents
- Antipsychotic Profile: Compounds structurally related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide have been found to exhibit an antipsychotic-like profile in behavioral animal tests. They represent a novel class of potential antipsychotic agents that do not interact with dopamine receptors, a significant departure from traditional antipsychotics (Wise et al., 1987).
Nonlinear Optical Properties
- Computational Studies of Optical Properties: Investigations into the nonlinear optical properties of compounds including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, a compound related to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, have shown promise for applications in photonic devices like optical switches and modulators (Castro et al., 2017).
Orientations Futures
The future directions for research on 2-(4-Chloro-1H-pyrazol-1-yl)acetamide and its derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, further studies could investigate their potential as VEGFR-2 inhibitors . Additionally, more research could be conducted to better understand their mechanism of action .
Propriétés
IUPAC Name |
2-(4-chloropyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZSCYGDOUEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-](/img/structure/B1421481.png)
![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)
![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)
![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)
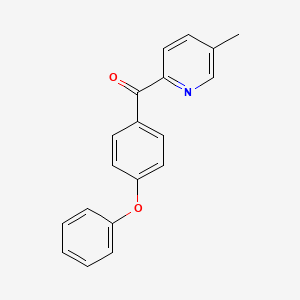
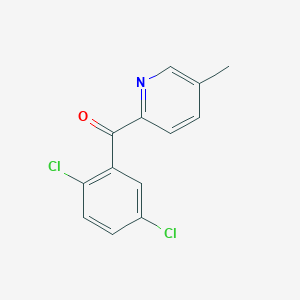
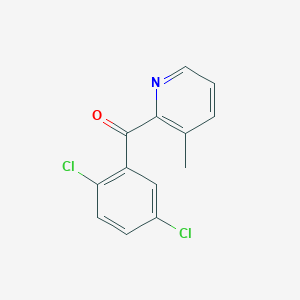
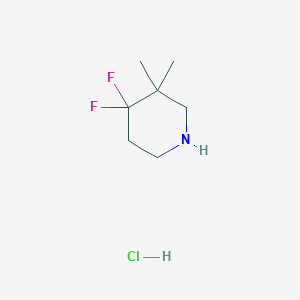
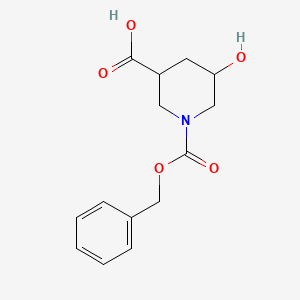
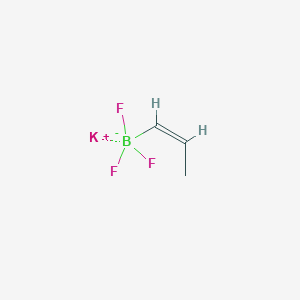
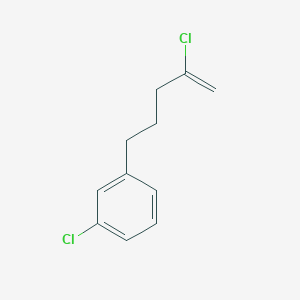
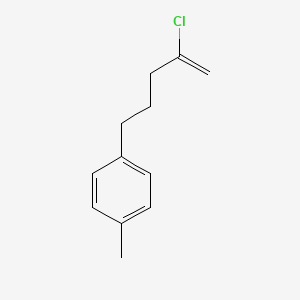
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carboxylic acid](/img/structure/B1421504.png)